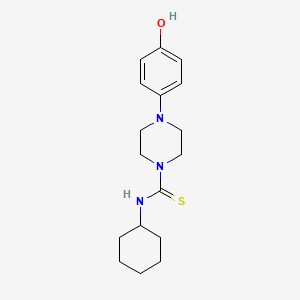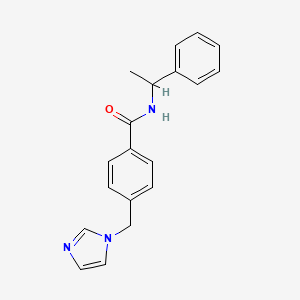
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide works by inhibiting CDK9, a protein that is involved in the regulation of transcription. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II. This phosphorylation event is necessary for the transcription of various genes, including oncogenes. Inhibition of CDK9 leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have a significant impact on cancer cell growth. It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, this compound has been shown to inhibit tumor growth in xenograft models of breast and lung cancer. The biochemical and physiological effects of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide make it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is its specificity for CDK9. This compound has been shown to have minimal off-target effects, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. One potential direction is the development of more potent and selective CDK9 inhibitors. Additionally, the combination of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide with other cancer treatments, such as chemotherapy and radiation therapy, may lead to improved outcomes for cancer patients. Finally, the study of the mechanism of action of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide may lead to the identification of new targets for cancer treatment.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-chlorophenyl isothiocyanate with cyclohexylamine to form N-cyclohexyl-4-chlorophenyl isothiocyanate. This intermediate is then reacted with 4-hydroxyphenylpiperazine to form N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound works by targeting the cell cycle regulatory protein CDK9, which is involved in the regulation of transcription. Inhibition of CDK9 leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(4-hydroxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(22)18-14-4-2-1-3-5-14/h6-9,14,21H,1-5,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLYFVFQQSPILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)